molecular formula C16H18O2 B3075915 [2-(4-Isopropylphenoxy)phenyl]methanol CAS No. 1037140-80-9

[2-(4-Isopropylphenoxy)phenyl]methanol

Cat. No.: B3075915
CAS No.: 1037140-80-9
M. Wt: 242.31 g/mol
InChI Key: DGHXAYSSJOHUDZ-UHFFFAOYSA-N
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Description

[2-(4-Isopropylphenoxy)phenyl]methanol is an organic compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol . This compound is characterized by the presence of a phenylmethanol group attached to a phenoxy group, which is further substituted with an isopropyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Isopropylphenoxy)phenyl]methanol typically involves the reaction of 4-isopropylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Isopropylphenol+Benzyl chlorideNaOH, RefluxThis compound\text{4-Isopropylphenol} + \text{Benzyl chloride} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 4-Isopropylphenol+Benzyl chlorideNaOH, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Isopropylphenoxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

[2-(4-Isopropylphenoxy)phenyl]methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4-Isopropylphenoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Methylphenoxy)phenyl]methanol
  • [2-(4-Ethylphenoxy)phenyl]methanol
  • [2-(4-Tert-butylphenoxy)phenyl]methanol

Comparison

Compared to similar compounds, [2-(4-Isopropylphenoxy)phenyl]methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where the isopropyl group imparts desired characteristics.

Properties

IUPAC Name

[2-(4-propan-2-ylphenoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-10,12,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHXAYSSJOHUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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